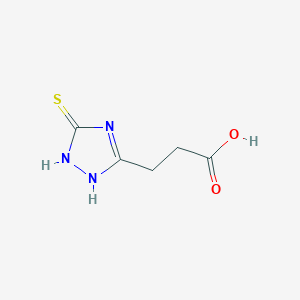

3-(3-mercapto-1H-1,2,4-triazol-5-yl)propanoic acid

Description

Properties

IUPAC Name |

3-(5-sulfanylidene-1,2-dihydro-1,2,4-triazol-3-yl)propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N3O2S/c9-4(10)2-1-3-6-5(11)8-7-3/h1-2H2,(H,9,10)(H2,6,7,8,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYGIKKUNSIUPMN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(=O)O)C1=NC(=S)NN1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclocondensation of Thiosemicarbazides with β-Keto Acids

This method involves reacting thiosemicarbazides with β-keto acids or esters to form the triazole ring. For example, 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamide derivatives were synthesized via microwave-assisted cyclocondensation of amidoguanidines with β-keto esters at 180°C for 15 minutes, yielding 58%. Adapting this approach:

- Thiosemicarbazide Formation : React hydrazine hydrate with carbon disulfide (CS₂) in basic conditions to generate potassium hydrazinecarbodithioate.

- Cyclization : Treat the dithioate with methyl propionylacetate (β-keto ester) under microwave irradiation to form the triazole core.

- Hydrolysis : Convert the ester to propanoic acid using aqueous KOH.

Key Conditions :

Direct Synthesis from Aminoguanidine Thiocyanate

A patent (JPH05247004A) describes a one-pot synthesis of 3-amino-5-mercapto-1,2,4-triazole by heating aminoguanidine bicarbonate with ammonium thiocyanate in acidic conditions. To introduce the propanoic acid chain:

- Intermediate Functionalization : React aminoguanidine thiocyanate with acrylic acid to form a β-thiocyanato propanoic acid derivative.

- Cyclization : Heat at 120°C in HCl to form the triazole ring.

Advantages :

Hydrolysis of Thioester Intermediates

A patent (WO2011040131A1) outlines a two-step process for 3-mercapto-1-propanol, adaptable for the target compound:

- Thio-S-Acetic Acid Addition : React allyl alcohol with thio-S-acetic acid in chloroform at 50–60°C to form S-(3-hydroxypropyl) thioacetate (84% yield).

- Hydrolysis : Treat the thioester with hydrazine monohydrate in methanol to yield the mercapto group. For propanoic acid, replace allyl alcohol with allyl propionate and hydrolyze with H₂SO₄.

Optimization Insights :

Microwave-Assisted Synthesis

Microwave irradiation significantly enhances reaction efficiency. A study synthesized triazole derivatives in 58% yield by irradiating a mixture of β-keto esters and thiosemicarbazides at 180°C for 15 minutes. For the target compound:

- Reagents : Ethyl propionylacetate and thiosemicarbazide.

- Conditions : 180°C, 15 minutes, ethanol solvent.

- Post-Reaction : Saponify the ester with 2M NaOH.

Benefits :

Comparative Analysis of Methods

Challenges and Optimization Strategies

- Regioselectivity : The 1,2,4-triazole isomer predominates due to thermodynamic stability, but traces of 1,3,4-triazole may form. Using sulfamic acid as a catalyst suppresses byproducts.

- Mercapto Group Stability : Oxidation to disulfides occurs above 40°C. Conduct reactions under nitrogen and add antioxidants (e.g., BHT).

- Propanoic Acid Handling : Protect the carboxylic acid as a methyl ester during synthesis, then hydrolyze with KOH.

Applications and Derivatives

The compound serves as a precursor for:

Chemical Reactions Analysis

Types of Reactions

3-(3-Mercapto-1H-1,2,4-triazol-5-yl)propanoic acid undergoes various types of chemical reactions, including:

Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids.

Reduction: The triazole ring can be reduced under specific conditions to yield different derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where the mercapto group is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions vary depending on the desired product but generally involve moderate temperatures and appropriate solvents .

Major Products Formed

The major products formed from these reactions include disulfides, sulfonic acids, reduced triazole derivatives, and various substituted triazoles .

Scientific Research Applications

Antimicrobial Activity

One of the prominent applications of 3-(3-mercapto-1H-1,2,4-triazol-5-yl)propanoic acid is its antimicrobial properties. Research has indicated that derivatives of triazole compounds exhibit broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, studies have shown that related mercapto-triazole compounds demonstrate significant inhibitory effects on bacterial strains such as Escherichia coli and Staphylococcus aureus .

Case Study: Antibacterial Efficacy

A study involving various mercapto-triazole derivatives highlighted their potential as antibacterial agents. Compounds were tested against multiple bacterial strains, revealing minimum inhibitory concentrations (MICs) that suggest effective antibacterial activity. For example, certain derivatives exhibited MIC values as low as 16 µg/mL against E. coli, indicating their potency .

| Compound | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| 3a | E. coli | 16 |

| 3b | Staphylococcus aureus | 32 |

| 3c | Candida albicans | 64 |

Antioxidant Properties

The antioxidant activity of triazole derivatives has also been investigated. For instance, a study reported that certain derivatives showed promising antioxidant capabilities measured through DPPH and ABTS assays. The compound this compound displayed an IC50 value comparable to standard antioxidants like ascorbic acid .

Herbicidal Activity

Triazole compounds have been recognized for their herbicidal properties. The structural characteristics of this compound suggest potential applications in agricultural chemistry as a selective herbicide. Research has indicated that similar triazole derivatives can inhibit specific plant enzymes involved in growth regulation .

Case Study: Herbicide Development

A recent patent describes the synthesis of triazole-based herbicides that effectively control weed growth in crops without affecting the crops themselves. The application of these compounds could revolutionize weed management strategies in sustainable agriculture .

Molecular Docking Studies

Molecular docking studies have been employed to evaluate the binding affinity of this compound and its derivatives to various biological targets, including enzymes associated with bacterial resistance mechanisms. These studies reveal favorable binding energies that suggest potential as lead compounds for drug development .

| Target Enzyme | Binding Energy (kcal/mol) |

|---|---|

| NDM-1 | -9.8 |

| VIM-2 | -9.6 |

Mechanism of Action

The mechanism of action of 3-(3-mercapto-1H-1,2,4-triazol-5-yl)propanoic acid involves its interaction with molecular targets such as enzymes and receptors. The mercapto group can form covalent bonds with thiol groups in proteins, leading to the inhibition of enzyme activity. The triazole ring can interact with nucleic acids and other biomolecules, affecting their function and stability .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other mercapto-substituted triazoles such as 3-mercapto-1,2,4-triazole and 3-(3-mercapto-1H-1,2,4-triazol-5-yl)propanamide .

Uniqueness

What sets 3-(3-mercapto-1H-1,2,4-triazol-5-yl)propanoic acid apart is the presence of the propanoic acid moiety, which enhances its solubility and reactivity. This makes it more versatile in various chemical and biological applications compared to its analogs .

Biological Activity

3-(3-mercapto-1H-1,2,4-triazol-5-yl)propanoic acid is a compound that belongs to the class of 1,2,4-triazole derivatives. This class of compounds has garnered significant attention in medicinal chemistry due to their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The unique structural features of triazoles contribute to their ability to interact with various biological targets.

Chemical Structure

The chemical formula for this compound is . The presence of the mercapto group (-SH) enhances its reactivity and potential biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of triazole derivatives. For instance, compounds with a triazole scaffold have been shown to exhibit selective cytotoxicity against various cancer cell lines. One study demonstrated that derivatives of 1,2,4-triazole exhibited significant cytotoxic effects against melanoma and breast cancer cells. The mechanism often involves the induction of apoptosis in cancer cells while sparing normal cells .

Table 1: Cytotoxicity of Triazole Derivatives Against Cancer Cell Lines

| Compound Name | Cell Line Tested | EC50 (µM) | Selectivity Index |

|---|---|---|---|

| Compound A | IGR39 (Melanoma) | 9.7 | High |

| Compound B | MDA-MB-231 (Breast) | 22.3 | Moderate |

| Compound C | Panc-1 (Pancreatic) | 26.2 | Moderate |

Antimicrobial Activity

Triazole derivatives have also been evaluated for their antimicrobial properties. The incorporation of sulfur in the form of mercapto groups has been noted to enhance the antimicrobial efficacy of these compounds. Various studies suggest that these derivatives can inhibit the growth of both gram-positive and gram-negative bacteria .

Table 2: Antimicrobial Activity of Selected Triazole Derivatives

| Compound Name | Microorganism Tested | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound D | E. coli | 15 µg/mL |

| Compound E | S. aureus | 10 µg/mL |

The biological activity of triazole derivatives is often attributed to their ability to interact with biological macromolecules such as proteins and nucleic acids. The triazole ring can act as a hydrogen bond donor or acceptor, facilitating binding to target sites on enzymes or receptors involved in disease processes . Additionally, the mercapto group can participate in redox reactions, further influencing biological pathways.

Case Studies

A notable case study examined the effects of a series of triazole-thiol derivatives on cancer cell migration and proliferation. One compound demonstrated a significant reduction in cell migration across multiple cancer types while exhibiting selective toxicity towards cancer cells over normal fibroblasts . This selectivity is crucial for developing targeted therapies that minimize damage to healthy tissues.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.